molecular formula C7H6I2O B1601155 (3,5-Diiodophenyl)methanol CAS No. 53279-79-1

(3,5-Diiodophenyl)methanol

Cat. No. B1601155
CAS RN: 53279-79-1
M. Wt: 359.93 g/mol
InChI Key: PNXHCRVWLIQVGW-UHFFFAOYSA-N
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Description

  • Storage Temperature : Keep in a dark place, sealed in dry conditions at room temperature .

Scientific Research Applications

Methanol in Lipid Dynamics

A study by Nguyen et al. (2019) highlights methanol's role in accelerating DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) flip-flop and transfer in lipid bilayers. This research could have implications for understanding (3,5-Diiodophenyl)methanol’s interactions with lipid membranes, given methanol's effect on lipid dynamics, potentially influencing the solubility and membrane permeability of similarly structured compounds (Nguyen et al., 2019).

Polymer Solar Cells Enhancement

Research by Zhou et al. (2013) demonstrates the improvement of polymer solar cell efficiency through methanol treatment, suggesting a possible avenue for enhancing the photovoltaic applications of materials derived from or functionalized with (3,5-Diiodophenyl)methanol or related compounds (Zhou et al., 2013).

Direct C–C Coupling with Methanol

Moran et al. (2011) describe an iridium-catalyzed process for the direct C–C coupling of methanol and allenes, introducing a method for constructing higher alcohols from methanol. This could be relevant for synthetic routes involving (3,5-Diiodophenyl)methanol, either as a reactant or through methodologies that could be adapted for its derivatives (Moran et al., 2011).

Biological Conversion of Methanol

Whitaker et al. (2017) explored the engineering of Escherichia coli for the biological conversion of methanol to specialty chemicals, indicating potential biotechnological applications for methanol and possibly for derivatives like (3,5-Diiodophenyl)methanol in microbial production systems (Whitaker et al., 2017).

Safety and Hazards

High exposures to (3,5-Diiodophenyl)methanol may result in blindness, organ failure, and death .

Future Directions

Research on methanol as a marine fuel continues, with ongoing efforts to improve efficiency, reduce emissions, and enhance safety. The cost of e-methanol is expected to decrease with advancements in renewable power generation and electrolysis technology .

properties

IUPAC Name

(3,5-diiodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXHCRVWLIQVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490558
Record name (3,5-Diiodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Diiodophenyl)methanol

CAS RN

53279-79-1
Record name (3,5-Diiodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure of B, Gaux and D. LeHenaff, Bull. Soc. Chem. Fr., 34, 505 (1974), 2,3,5-triiodobenzoic acid (Aldrich) was treated with lithium aluminum hydride to give 3,5-diiodobenzyl alcohol with m.p. of 136.5°-140° (literature 137°). Using the procedure outlined in Example 4, 3,5-diiodobenzyl alcohol was treated with n-hexyl chloroformate giving s in Table I (ND25 =1.5800).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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